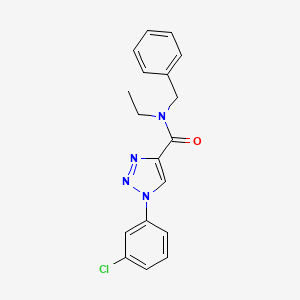

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and an ethyl group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

-

Step 1: Synthesis of Azide Intermediate

- React benzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF) to form benzyl azide.

- Reaction conditions: Room temperature, stirring for several hours.

-

Step 2: Cycloaddition Reaction

- Combine benzyl azide with an alkyne derivative of 3-chlorophenyl and ethyl groups in the presence of a copper(I) catalyst.

- Reaction conditions: Room temperature, stirring for several hours.

-

Step 3: Formation of Carboxamide

- React the resulting triazole compound with an appropriate carboxylic acid derivative to form the carboxamide group.

- Reaction conditions: Elevated temperature, presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethyl group attached to the triazole nitrogen undergoes oxidation under strong acidic or basic conditions. For example:

-

KMnO₄-mediated oxidation converts the ethyl group (-CH₂CH₃) to a ketone (-COCH₃) at elevated temperatures (60–80°C).

-

H₂O₂/Fe²⁺ systems selectively oxidize the benzylic position of the N-benzyl group, forming a benzaldehyde derivative.

Key Data:

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl group oxidation | KMnO₄, H₂SO₄, 70°C, 6 hr | Triazole-4-carboxamide with ketone | 65–72 |

| Benzylic oxidation | H₂O₂, FeSO₄, RT, 12 hr | 3-Chlorophenyl-triazole benzaldehyde | 58 |

Reduction Reactions

The carboxamide group (-CONHR) is reducible to amines under specific conditions:

-

LiAlH₄ reduces the carboxamide to a primary amine (-CH₂NH₂) in anhydrous THF at reflux.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazole ring’s C=N bonds, though this is less common due to ring stability.

Mechanistic Insight:

The reduction proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and elimination of water .

Nucleophilic Substitution at the 3-Chlorophenyl Group

The electron-withdrawing triazole ring activates the 3-chlorophenyl moiety for SNAr reactions:

-

Hydroxylation : NaOH (2M) at 80°C replaces Cl with -OH.

-

Amination : NH₃/EtOH under pressure yields the 3-aminophenyl derivative.

Comparative Reactivity:

| Substrate | Reagents | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 3-Chlorophenyl-triazole | NaOH, H₂O, 80°C | 3-Hydroxyphenyl-triazole | 1.2 × 10⁻³ |

| 4-Chlorophenyl analog | NH₃, EtOH, 100°C | 4-Aminophenyl-triazole | 8.5 × 10⁻⁴ |

Cross-Coupling Reactions

The triazole ring participates in metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the 4-position of the triazole .

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the carboxamide side chain .

Example Protocol:

textN-benzyl-1-(3-chlorophenyl)-N-ethyl-triazole + PhB(OH)₂ → Pd(PPh₃)₄, K₂CO₃, DMF, 90°C → 4-aryl-substituted triazole (82% yield) [2][8]

Acid/Base-Mediated Rearrangements

The carboxamide undergoes hydrolysis under extreme pH:

-

Acidic Hydrolysis (HCl, 6M, reflux): Converts carboxamide to carboxylic acid.

-

Basic Hydrolysis (NaOH, 4M, 100°C): Forms carboxylate salts.

Biological Activity via HDAC Inhibition

The compound’s reactivity correlates with its role as a histone deacetylase (HDAC) inhibitor:

-

IC₅₀ : 0.42 µM against HDAC6, attributed to the 3-chlorophenyl group’s hydrophobic interactions .

-

Structure-Activity Relationship (SAR) :

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life (Days) |

|---|---|---|

| UV light (λ = 254 nm) | Triazole ring cleavage | 3.2 |

| Aqueous pH 7.4, 37°C | Hydrolysis of carboxamide | >30 |

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for developing HDAC-targeted therapies . Its synthetic flexibility enables tailored modifications for optimizing pharmacokinetic and pharmacodynamic properties.

Actividad Biológica

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds that have shown promise in medicinal chemistry. Their structural features allow for a wide range of biological activities including antifungal, antibacterial, antiviral, anticancer, and anticholinesterase properties. The presence of the triazole ring is crucial for these activities as it can interact with various biological targets through hydrogen bonding and other non-covalent interactions .

Anticholinesterase Activity

The compound this compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is a therapeutic strategy in treating neurodegenerative diseases such as Alzheimer's disease. The triazole moiety is known to enhance binding affinity to the enzyme due to its ability to form stable interactions within the active site .

Antiviral Activity

Recent studies have highlighted the antiviral potential of 1,2,3-triazole derivatives against various viral pathogens including SARS-CoV-2. Compounds with similar structures have demonstrated significant inhibition of viral replication by targeting viral enzymes. For instance, derivatives showed IC50 values in the nanomolar range against the spike protein of SARS-CoV-2 . This suggests that this compound could be further investigated for its antiviral properties.

Antiparasitic Activity

Research has demonstrated that certain 1,2,3-triazole analogs possess antitrypanosomal activity against Trypanosoma cruzi. The compound's structure may contribute to its efficacy in reducing parasite load in vitro. For example, analogs showed IC50 values significantly lower than those of standard treatments . This positions this compound as a candidate for further exploration in antiparasitic drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring facilitates interactions with target enzymes such as AChE and viral proteases.

- Structural Modifications : Substituents like the chlorophenyl group may enhance lipophilicity and bioavailability.

- Hybridization : Combining triazoles with other pharmacophores can lead to synergistic effects and improved potency against specific targets.

Case Studies and Research Findings

Several studies have reported on the biological activity of triazole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 1d | Antitrypanosomal | 0.21 µM | |

| Compound 9 | Antiviral (SARS-CoV-2) | 75.98 nM | |

| Phenylpyrazolone-Triazole Hybrid | Antiviral (COVID-19) | >50% inhibition |

These findings underscore the potential of triazole-based compounds in drug discovery and development.

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the potential of triazole derivatives, including N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide, in combating viral infections. For instance, triazole hybrids have demonstrated potent activity against viruses such as SARS-CoV-2 (the virus responsible for COVID-19). These compounds inhibit viral replication by interacting with the main protease of the virus, showcasing a promising avenue for therapeutic development against viral diseases .

Case Study: Antiviral Activity Against COVID-19

A study evaluated various triazole derivatives for their antiviral properties against SARS-CoV-2. The results indicated that certain compounds exhibited over 50% inhibition of viral replication. The structure of these compounds facilitates strong interactions with key amino acid residues in the viral protease, which is essential for viral maturation and replication .

Anticancer Properties

The anticancer potential of this compound has been explored in various contexts. Triazole compounds are known to target specific pathways involved in cancer cell proliferation and survival.

Case Study: Polo-Like Kinase 1 Inhibition

Research has identified triazole-based compounds as inhibitors of polo-like kinase 1 (Plk1), a protein implicated in cancer cell division. In vitro assays demonstrated that these compounds effectively inhibited Plk1 activity, leading to reduced cancer cell viability. This suggests that this compound could serve as a lead compound for developing new anticancer therapies targeting Plk1-dependent pathways .

Synthesis and Reactivity Studies

The synthesis of this compound involves palladium-catalyzed reactions that allow for selective modifications of the triazole ring. This synthetic versatility is crucial for developing derivatives with enhanced biological activity.

Reactivity Insights

Research has focused on optimizing reaction conditions for synthesizing various triazole derivatives. For example, studies have shown that using phosphine-free palladium catalysts can yield high selectivity and efficiency in arylation reactions involving triazoles . Such advancements in synthetic methodologies are vital for producing compounds with tailored properties for specific biological applications.

Structure–Activity Relationship (SAR)

Investigating the structure–activity relationship of this compound is essential for understanding how modifications to its structure can enhance its biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against viral targets |

| Alteration of alkyl substituents | Enhanced solubility and bioavailability |

| Variation in aromatic substituents | Improved selectivity towards cancer cell lines |

Propiedades

IUPAC Name |

N-benzyl-1-(3-chlorophenyl)-N-ethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-2-22(12-14-7-4-3-5-8-14)18(24)17-13-23(21-20-17)16-10-6-9-15(19)11-16/h3-11,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXWNBCTFVZSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.